

# Performance of Hydrotreated Neutral Oils in Engine Testing: A Comparative Guide

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A detailed analysis of hydrotreated neutral oils against conventional and synthetic alternatives, supported by extensive engine test data.

Hydrotreated neutral oils, classified under the American Petroleum Institute (API) as Group II and Group III base stocks, are gaining prominence in the formulation of modern engine lubricants. Produced through hydroprocessing, a method that removes impurities and saturates hydrocarbon molecules, these oils offer a significant performance upgrade over traditional Group I mineral oils and present a competitive alternative to fully synthetic Group IV polyalphaolefins (PAOs). This guide provides an objective comparison of their performance in critical engine tests.

## Performance Under Pressure: Key Engine Test Comparisons

To evaluate the performance of lubricating oils under conditions that simulate real-world engine operation, a series of standardized engine tests are employed. This guide focuses on three critical ASTM International (formerly American Society for Testing and Materials) sequence tests: the Sequence IIIH, Sequence IVA, and Sequence VH. These tests are designed to assess an oil's ability to resist degradation, protect against wear, and prevent the formation of harmful deposits.

## Oxidation and Deposit Control: The Sequence IIIH Test

The Sequence IIH test evaluates an engine oil's high-temperature performance, specifically its resistance to oxidation and its ability to control piston deposits. The test subjects the oil to 90 hours of operation in a Chrysler 3.6 L Pentastar engine under high-speed and high-temperature conditions. Key performance parameters measured include the percent viscosity increase at 40°C and weighted piston deposits (WPD).

Base Oil Type	Typical Weighted Piston Deposit (WPD) Merit Rating	Percent Viscosity Increase (%)
Group II (Hydrotreated)	~4.9 <sup>[1]</sup>	Data Not Available
Group III (Hydrotreated)	~4.7 <sup>[1]</sup>	65.6 <sup>[1]</sup>
Conventional (Group I)	Data Not Available	Data Not Available
Synthetic (Group IV PAO)	Data Not Available	Data Not Available

Lower WPD merit ratings indicate better deposit control. Lower viscosity increase indicates better oxidation stability.

## Wear Protection: The Sequence IVA Test

The Sequence IVA test is designed to assess an engine oil's ability to protect against camshaft wear under low-temperature, stop-and-go driving conditions. The test is conducted for 100 hours in a Nissan KA24E engine. The primary performance measure is the average camshaft wear in micrometers (µm).

Quantitative, directly comparable data for average camshaft wear across all four base oil groups in the Sequence IVA test is not readily available in the public domain. However, formulations with highly refined hydrotreated (Group II/III) and synthetic (Group IV) base oils are generally designed to meet and exceed the stringent wear protection limits set by industry standards like API SP and ILSAC GF-6.

## Sludge and Varnish Control: The Sequence VH Test

The Sequence VH test evaluates an engine oil's ability to prevent the formation of sludge and varnish in an engine operating under conditions that mimic stop-and-go driving with extended

idling. The test runs for 216 hours in a Ford 4.6 L engine. Performance is rated on a merit scale for average engine sludge, rocker cover sludge, and average engine varnish.

Base Oil Type	Average Engine Sludge Merit Rating	Rocker Cover Sludge Merit Rating	Average Engine Varnish Merit Rating
Group II/III Formulation	8.72 <sup>[1]</sup>	9.3 <sup>[1]</sup>	9.25 <sup>[1]</sup>
Conventional (Group I)	Data Not Available	Data Not Available	Data Not Available
Synthetic (Group IV PAO)	Data Not Available	Data Not available	Data Not Available

Higher merit ratings indicate better control of sludge and varnish.

## Experimental Protocols

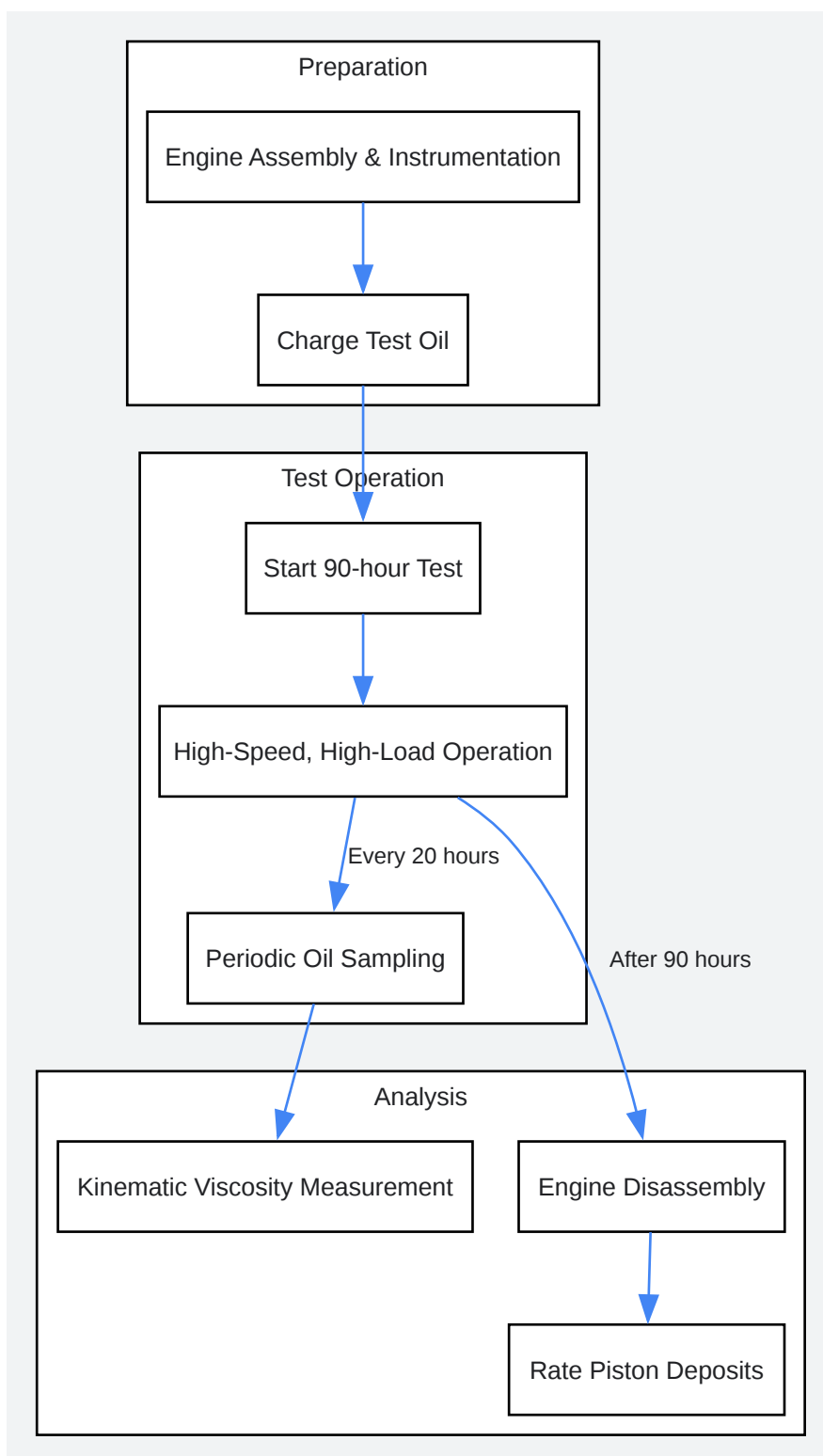
Detailed methodologies for the key engine tests are crucial for the interpretation of performance data. Below are summaries of the experimental protocols for the Sequence IIH, IVA, and VH tests.

### Sequence IIH Test Protocol

This test evaluates high-temperature oxidation and deposit formation.

- Engine: Chrysler 3.6 L Pentastar
- Test Duration: 90 hours
- Operating Conditions: The engine is operated at a constant high speed and load to stress the oil thermally.
- Key Parameters Measured:
  - Viscosity Increase: Oil samples are taken at regular intervals to measure the change in kinematic viscosity, indicating the oil's resistance to oxidation.<sup>[2]</sup>

- Piston Deposits: At the end of the test, the engine is disassembled, and the pistons are rated for deposits.
- Stuck Rings: The piston rings are inspected for any signs of sticking.



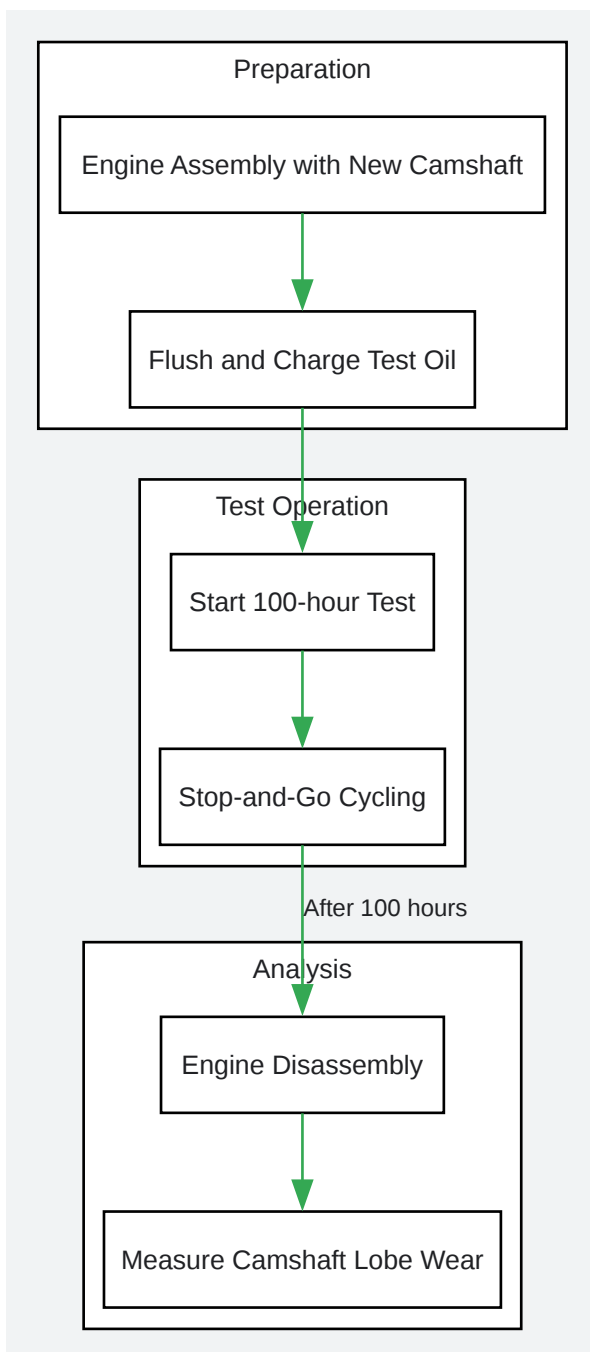
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Sequence IIH Experimental Workflow

## Sequence IVA Test Protocol

This test focuses on valvetrain wear protection under low-speed, low-temperature conditions.

- Engine: Nissan KA24E[3]
- Test Duration: 100 hours[3]
- Operating Conditions: The test consists of a cycling procedure that simulates stop-and-go driving with extended periods of idling.[3]
- Key Parameters Measured:
  - Camshaft Wear: After the test, the camshaft is removed and measured for wear on the lobes. The average wear across all lobes is the primary result.[3]



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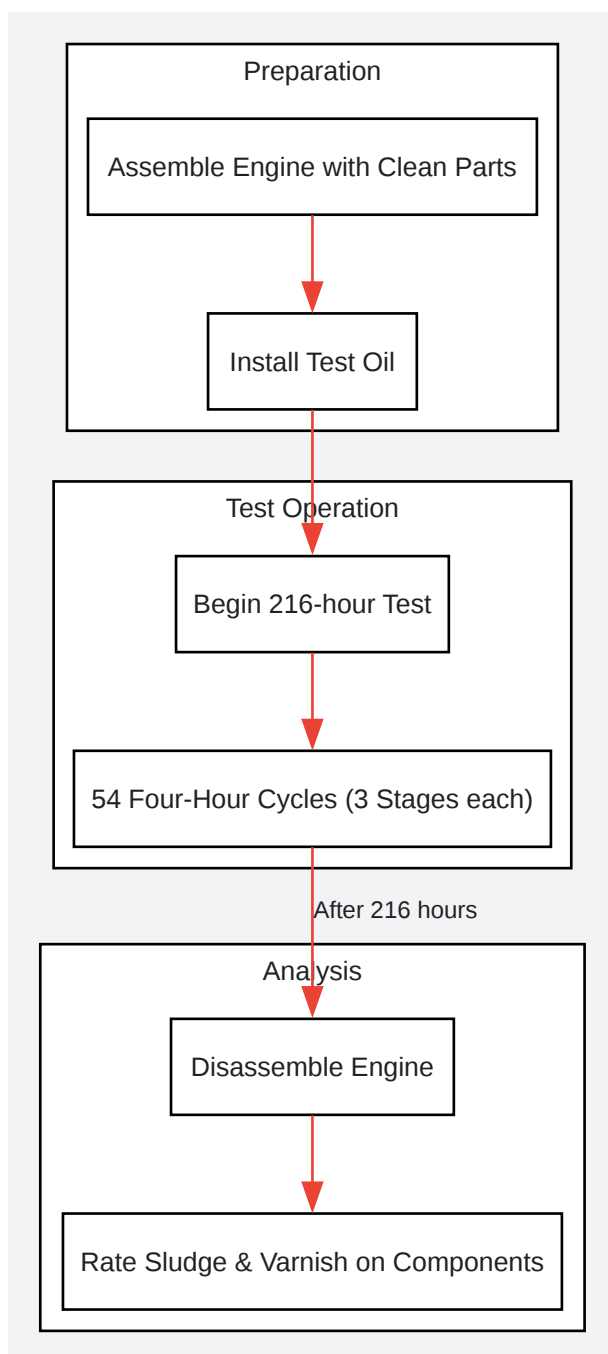
Sequence IVA Experimental Workflow

## Sequence VH Test Protocol

This test is designed to evaluate an oil's ability to prevent sludge and varnish formation.

- Engine: Ford 4.6 L[4]

- Test Duration: 216 hours (54 cycles of 4 hours each)[[4](#)]
- Operating Conditions: The test cycles through three stages of varying temperatures and loads to promote the formation of sludge and varnish.[[4](#)]
- Key Parameters Measured:
  - Sludge and Varnish Ratings: At the conclusion of the test, various engine components, including the rocker covers, oil pan, and pistons, are rated for sludge and varnish deposits on a merit scale.[[5](#)]



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Sequence VH Experimental Workflow

## Conclusion

The available engine test data indicates that hydrotreated neutral oils (API Group II and III) offer a significant performance advantage over conventional Group I mineral oils and provide a



high level of performance that is competitive with synthetic Group IV PAOs in key areas such as oxidation stability, deposit control, and sludge and varnish prevention. Their highly pure and stable molecular structure, a result of the hydroprocessing manufacturing method, contributes to their enhanced performance. While Group IV PAOs may still hold an edge in extreme temperature conditions, the performance of Group III oils, in particular, often meets the requirements of the most stringent modern engine oil specifications. The choice of base oil will ultimately depend on the specific performance requirements of the application and the cost-performance balance desired by the formulator.

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